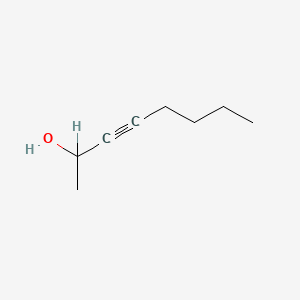

3-Octyn-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Octyn-2-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

3-Octyn-2-ol serves as a precursor in organic synthesis, particularly in the preparation of other valuable compounds. Notably, it is used to synthesize (3Z)-octen-1-ol, which is prized in the flavor and fragrance industry for its fresh, fatty, earthy melon tone . Additionally, derivatives such as 7-octyn-1-ol and cis-3-octenoic acid can be synthesized from this compound, expanding its utility in creating complex organic molecules.

Table 1: Key Derivatives from this compound

| Compound Name | Application |

|---|---|

| (3Z)-Octen-1-ol | Flavor and fragrance industry |

| 7-Octyn-1-ol | Organic synthesis |

| Cis-3-Octenoic Acid | Organic synthesis |

Flavor and Fragrance Industry

The unique olfactory properties of this compound make it a valuable ingredient in the flavor and fragrance sector. Its fresh and fruity scent profile allows it to be incorporated into various products ranging from perfumes to food flavorings. The compound's ability to impart a melon-like aroma enhances its desirability among formulators looking to create appealing sensory experiences.

Recent studies have indicated potential biological activities associated with this compound. A notable investigation utilized molecular docking studies to evaluate its interaction with biological targets related to antidepressant activity. The findings suggested that derivatives of this compound might exhibit significant binding affinity against certain receptors involved in mood regulation .

Case Study: Antidepressant Activity Evaluation

In a study assessing the antidepressant activity of various compounds, including those derived from this compound, researchers employed forced swimming tests and tail suspension tests. The results demonstrated that some derivatives exhibited comparable efficacy to established antidepressants like fluoxetine . This highlights the potential therapeutic implications of this compound derivatives in treating mood disorders.

化学反应分析

Alkyne Zipper Reaction

The alkyne zipper reaction isomerizes internal alkynes to terminal positions under strong basic conditions. For 3-octyn-2-ol, this reaction proceeds via deprotonation, tautomerization, and protonation steps .

Mechanism :

-

Deprotonation : Strong bases (e.g., NaNH₂ in NH₃) abstract a proton from the alkyne, forming a carbanion.

-

Tautomerization : The carbanion shifts to an allenic intermediate.

-

Protonation : The allene isomerizes to a terminal alkyne (1-octyn-2-ol).

Conditions and Outcomes :

| Reagent System | Temperature | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaNH₂/NH₃ (NaAPA) | -33°C | NH₃ | 1-Octyn-2-ol | 73% | |

| KOtBu/DMSO | 25°C | DMSO | 1-Octyn-2-ol | 90% |

Key Observations :

-

Reaction efficiency depends on base strength and solvent polarity.

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone.

Reagents and Products :

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CrO₃/H₂SO₄ (Jones) | Acetone, 0°C | 3-Octyn-2-one | 85% | |

| PCC/CH₂Cl₂ | RT, anhydrous | 3-Octyn-2-one | 78% |

Mechanistic Notes :

-

Overoxidation to carboxylic acids is avoided using mild agents like PCC.

-

Steric hindrance from the triple bond slows oxidation kinetics .

Reduction Reactions

The triple bond undergoes partial or full hydrogenation.

Catalytic Hydrogenation :

| Catalyst | Conditions | Product | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Lindlar (Pd/CaCO₃) | H₂, RT | cis-3-Octen-2-ol | Cis | 92% | |

| Na/NH₃ (Birch) | -78°C | trans-3-Octen-2-ol | Trans | 88% |

Key Insight :

-

Lindlar’s catalyst selectively yields cis-alkenes, while dissolving metal reductions favor trans isomers.

Acetylation of the Hydroxyl Group

The alcohol reacts with acetylating agents to form esters.

Typical Conditions :

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | H₂SO₄ | 3-Octyn-2-yl acetate | 95% | |

| Acetyl Chloride | Pyridine | 3-Octyn-2-yl acetate | 89% |

Application :

-

Acetylation protects the hydroxyl group during multi-step syntheses.

Nucleophilic Additions

The triple bond participates in nucleophilic additions, though reactivity is modulated by the adjacent hydroxyl group.

Example : Hydration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HgSO₄/H₂SO₄ | H₂O, 80°C | 3-Octan-2-ol | 65% |

Note :

-

Acid-catalyzed hydration proceeds via Markovnikov addition, forming a ketone.

Ozonolysis

Ozonolysis cleaves the triple bond, yielding carbonyl compounds.

Reaction Pathway :

-

Ozonolysis of this compound produces two fragments: formaldehyde and pentan-2-one .

-

Mild reduction (e.g., Zn/H₂O) stabilizes the products.

Outcome :

| Ozonolysis Agent | Reduction Method | Products | Yield | Reference |

|---|---|---|---|---|

| O₃ | Zn/H₂O | HCHO + CH₃CO(CH₂)₃CH₃ | 70% |

Participation in Click Chemistry

While not directly reported for this compound, structural analogs undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Modifying the hydroxyl group to an azide could enable triazole formation, expanding utility in bioconjugation .

属性

CAS 编号 |

41746-22-9 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC 名称 |

oct-3-yn-2-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-5H2,1-2H3 |

InChI 键 |

RRRODBVLAIUQDT-UHFFFAOYSA-N |

规范 SMILES |

CCCCC#CC(C)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。